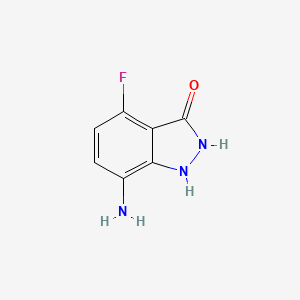

7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one

Description

Properties

IUPAC Name |

7-amino-4-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-3-1-2-4(9)6-5(3)7(12)11-10-6/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBMAXWDVAMDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)NNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650573 | |

| Record name | 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-65-0 | |

| Record name | 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: The amino and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one with structurally related indazol-3-one derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The 4-fluoro substituent in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 2-isopropyl-indazol-3-one . In contrast, nitro-substituted derivatives (e.g., 5-nitro compounds in ) exhibit stronger electron-withdrawing effects, which may reduce solubility but improve electrophilic reactivity. However, positional isomerism (6- vs. 7-amino) affects dipole moments and interactions with biological targets.

However, photochemical methods for indazol-3-ones (e.g., room-temperature reactions in aqueous solvent ) could be adapted, though the introduction of fluorine and amino groups may require specialized reagents (e.g., fluorinating agents like Selectfluor® or protecting groups for amines).

Physicochemical Properties: Melting Points: Fluorine and amino groups typically increase melting points due to intermolecular hydrogen bonding and dipole interactions. For example, 5-nitro derivatives with benzyl substituents (e.g., compound 18 in ) melt at 155–157°C, while non-polar analogs like 2-isopropyl-indazol-3-one remain oils . Spectral Data: The absence of reported NMR/HRMS for the target compound limits direct comparison, but fluorine’s deshielding effect would likely produce distinct ¹⁹F NMR signals.

Critical Analysis :

- Fluorine’s Role : The 4-fluoro group in the target compound may mimic the electronic effects of nitro groups in but with reduced toxicity and improved pharmacokinetics.

- Gaps in Data: Direct pharmacological or thermodynamic data (e.g., DFT calculations as in ) for 7-amino-4-fluoro-indazol-3-one are absent in the evidence. Future studies should explore its reactivity using methods from and compare it to nitro or methoxy analogs.

Biological Activity

7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features an indazole core with amino and fluoro substituents, which are crucial for its biological activity. Its chemical structure can be represented as follows:

The biological activity of 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of various protein kinases, particularly IKK1 (IκB kinase), which is involved in the NF-κB signaling pathway. This pathway plays a significant role in regulating immune responses and inflammation, making the compound a candidate for treating inflammatory diseases and cancer .

Anticancer Properties

Several studies have highlighted the anticancer potential of 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one. For instance, it has shown efficacy against various cancer cell lines, including:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 | 15 |

| Staphylococcus aureus | 16 | 20 |

| Bacillus subtilis | 64 | 10 |

These results suggest that the compound could be developed into an antimicrobial agent .

Case Study 1: Cancer Treatment

In a preclinical study, mice bearing tumor xenografts were treated with 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor cells, correlating with elevated levels of pro-apoptotic markers such as caspase-3 .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in models of acute inflammation. Administration of the compound led to reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in serum samples from treated animals, suggesting its potential in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization of fluorinated precursors using hydrazine (N₂H₄). For example, starting from methyl 2-fluoro-5-formylbenzoate, a Wittig reaction generates an alkene intermediate, which is epoxidized (e.g., with mCPBA) and subsequently treated with tert-butylamine (tBuNH₂). Cyclization with hydrazine under nitrogen forms the indazolone core . Yield optimization requires strict control of temperature (e.g., 120°C for 18 hours in dry DMF) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing 7-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one, and what spectral markers confirm its structure?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and NH₂/amide signals (δ 5.0–6.5 ppm). Fluorine substitution deshields adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Amine N-H stretches (~3450 cm⁻¹) and carbonyl (C=O) vibrations (~1600–1700 cm⁻¹) confirm the indazolone scaffold .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 369 for analogous fluorinated indazoles) and fragmentation patterns validate the molecular formula .

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : The indazolone core is a privileged scaffold in kinase inhibitor design. For example, fluorinated derivatives are intermediates for antitumor agents targeting EGFR or VEGFR. The amino and fluoro groups enhance solubility and binding affinity, while the rigid heterocycle improves metabolic stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve electronic structure ambiguities in 7-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting electronic properties. For example, DFT can model the electron-withdrawing effect of the fluoro group on the indazolone ring’s HOMO-LUMO gap, aiding in rationalizing reactivity or spectroscopic data . Basis sets like 6-311+G(d,p) are recommended for geometry optimization and vibrational frequency analysis .

Q. How does the regioselectivity of electrophilic substitution reactions vary in fluorinated indazolones, and what mechanistic insights explain this?

- Methodological Answer : Fluorine’s strong meta-directing effect dominates substitution patterns. For example, nitration or halogenation favors the 5- or 6-positions of the indazolone ring due to fluorine’s electron-withdrawing nature. Mechanistic studies using isotopic labeling (e.g., ¹⁵N) and kinetic isotope effects (KIEs) can differentiate between radical vs. polar pathways in such reactions .

Q. What experimental strategies address contradictions in reported biological activity data for fluorinated indazolones?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To mitigate this:

- Standardize assays using validated cell lines (e.g., NCI-60 panel) and control for solvent polarity (e.g., DMSO concentration ≤0.1%).

- Perform dose-response curves (IC₅₀) with triplicate measurements.

- Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) and tandem fragmentation (MS²) to detect trace impurities. For example, oxidation byproducts (e.g., nitro derivatives) can be identified via characteristic m/z shifts (+16 Da for hydroxylation, +30 Da for nitro groups). Quantify using internal standards (e.g., deuterated analogs) .

Safety and Handling

Q. What safety protocols are essential for handling fluorinated indazolones in laboratory settings?

- Methodological Answer : Follow guidelines for fluorinated heterocycles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.